molecular formula C16H16Cl2N2O2 B4709571 N-(3,4-dichlorophenyl)-N'-(2-propoxyphenyl)urea

N-(3,4-dichlorophenyl)-N'-(2-propoxyphenyl)urea

Cat. No. B4709571
M. Wt: 339.2 g/mol
InChI Key: BUGJUJMQTJMYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-(2-propoxyphenyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture and horticulture to control weeds. Diuron belongs to the family of substituted ureas, which are a class of chemicals that inhibit photosynthesis in plants.

Mechanism of Action

The mechanism of action of diuron involves the inhibition of photosynthesis in plants. Diuron binds to the D1 protein of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. This results in the disruption of electron transport and the production of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of photosystem II, which leads to a decrease in chlorophyll content and a reduction in photosynthetic activity. Diuron also affects the synthesis of proteins and nucleic acids, which are essential for plant growth and development.

Advantages and Limitations for Lab Experiments

Diuron is a widely used herbicide, which makes it readily available for research purposes. It is also relatively inexpensive, which makes it an attractive option for studies with limited funding. However, diuron has some limitations for lab experiments. It has a high affinity for soil particles, which can make it difficult to extract from soil samples. Diuron is also toxic to some non-target organisms, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on diuron. One area of interest is the development of new formulations and application methods that can improve the efficacy of diuron while reducing its environmental impact. Another area of research is the investigation of the long-term effects of diuron on soil health and microbial communities. Additionally, there is a need for further studies on the potential health effects of diuron exposure in humans and animals.
Conclusion:
In conclusion, diuron is a widely used herbicide that has been extensively studied for its herbicidal properties. It inhibits photosynthesis in plants by binding to the D1 protein of photosystem II. Diuron has a range of biochemical and physiological effects on plants, and it has advantages and limitations for lab experiments. There are several future directions for research on diuron, including the development of new formulations and application methods and the investigation of its long-term effects on soil health and human health.

Scientific Research Applications

Diuron has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. Diuron is also used in combination with other herbicides to enhance their efficacy.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-propoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-2-9-22-15-6-4-3-5-14(15)20-16(21)19-11-7-8-12(17)13(18)10-11/h3-8,10H,2,9H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGJUJMQTJMYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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